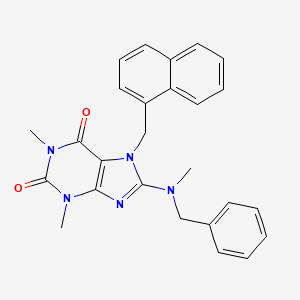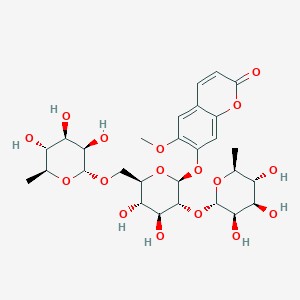
(5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-YL)(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-アミノ-1-(4-クロロフェニル)-1H-ピラゾール-4-イル)(4-メトキシフェニル)メタノンは、ピラゾール誘導体のクラスに属する合成有機化合物です。
準備方法
合成経路と反応条件
(5-アミノ-1-(4-クロロフェニル)-1H-ピラゾール-4-イル)(4-メトキシフェニル)メタノンの合成は、通常、4-クロロフェニルヒドラジンと4-メトキシベンゾイルクロリドを、トリエチルアミンなどの塩基の存在下で反応させることで行われます。この反応は還流条件下で行われ、生成物は再結晶によって精製されます。
工業的製造方法
工業的な設定では、一貫した品質と収率を確保するために、連続フロー反応器を使用して合成をスケールアップすることができます。反応条件は、副生成物を最小限に抑え、プロセスの効率を最大化するように最適化されます。
化学反応の分析
反応の種類
酸化: この化合物は酸化反応を起こす可能性があり、一般的には過酸化水素や過マンガン酸カリウムなどの試薬が使用されます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して行うことができます。
置換: この化合物は求核置換反応に関与することができます。特に、アミノ位置またはクロロ位置で起こります。
一般的な試薬と条件
酸化: 酸性条件下での過酸化水素。
還元: メタノール中での水素化ホウ素ナトリウム。
置換: 塩基の存在下でのアミンやチオールなどの求核試薬。
生成される主要な生成物
酸化: 対応するケトンまたはカルボン酸の生成。
還元: アルコールまたはアミンの生成。
置換: 置換ピラゾール誘導体の生成。
科学的研究の応用
化学
この化合物は、より複雑な分子の合成におけるビルディングブロックとしての可能性が研究されています。その独特の構造により、様々な修飾が可能となり、有機合成において貴重な中間体となっています。
生物学
生物学研究では、この化合物は酵素阻害剤または受容体モジュレーターとしての可能性について調査されています。生物学的標的との相互作用は、様々な疾患のメカニズムに関する洞察を提供することができます。
医学
この化合物は、抗炎症作用、鎮痛作用、抗癌作用など、潜在的な治療応用について検討されています。特定の分子標的に相互作用する能力は、創薬の候補となっています。
産業
産業部門では、この化合物は、染料、農薬、その他の特殊化学品の合成のための前駆体として使用することができます。
作用機序
(5-アミノ-1-(4-クロロフェニル)-1H-ピラゾール-4-イル)(4-メトキシフェニル)メタノンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、活性部位に結合することによって酵素活性を阻害したり、結合部位に相互作用することによって受容体機能を調節したりする可能性があります。これらの相互作用は、細胞シグナル伝達経路の変化を引き起こし、観察される生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
- (5-アミノ-1-(4-ブロモフェニル)-1H-ピラゾール-4-イル)(4-メトキシフェニル)メタノン
- (5-アミノ-1-(4-フルオロフェニル)-1H-ピラゾール-4-イル)(4-メトキシフェニル)メタノン
独自性
(5-アミノ-1-(4-クロロフェニル)-1H-ピラゾール-4-イル)(4-メトキシフェニル)メタノン)における4-クロロフェニル基の存在は、反応性と生物活性に影響を与える可能性のある独自の電子特性と立体特性を与えます。異なるハロゲン置換基を持つアナログと比較して、クロロ誘導体は異なる薬物動態と薬力学的プロファイルを示す可能性があります。
特性
CAS番号 |
618091-25-1 |
|---|---|
分子式 |
C17H14ClN3O2 |
分子量 |
327.8 g/mol |
IUPAC名 |
[5-amino-1-(4-chlorophenyl)pyrazol-4-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14ClN3O2/c1-23-14-8-2-11(3-9-14)16(22)15-10-20-21(17(15)19)13-6-4-12(18)5-7-13/h2-10H,19H2,1H3 |
InChIキー |
TXQJVOQMPKLKOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate](/img/structure/B12039613.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[3-[(2-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12039614.png)






![3-{[(4-Aminophenyl)acetyl]amino}-4-methoxybenzoic acid](/img/structure/B12039655.png)
![4-methoxy-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzaldehyde](/img/structure/B12039661.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12039663.png)
![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)
